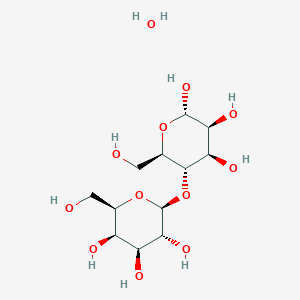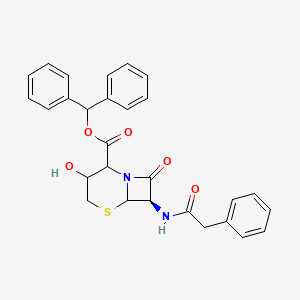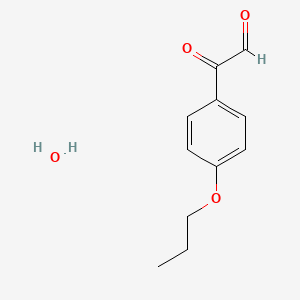
2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate
Übersicht
Beschreibung
2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is also known by its synonyms, (4-Propoxyphenyl)oxoacetaldehyde hydrate and 4-N-Propoxyphenylglyoxal hydrate . This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate typically involves the reaction of 4-propoxybenzaldehyde with an appropriate oxidizing agent under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Analyse Chemischer Reaktionen
2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate can be compared with other similar compounds, such as:
4-Propoxybenzaldehyde: A precursor in the synthesis of this compound.
4-N-Propoxyphenylglyoxal: Another synonym for the compound, highlighting its structural similarity.
Phenylglyoxal derivatives: Compounds with similar structural motifs and reactivity. The uniqueness of this compound lies in its specific functional groups and reactivity, making it valuable for targeted research applications.
Eigenschaften
IUPAC Name |
2-oxo-2-(4-propoxyphenyl)acetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.H2O/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12;/h3-6,8H,2,7H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDGXNDKPREAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661718 | |
| Record name | Oxo(4-propoxyphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99433-68-8 | |
| Record name | Oxo(4-propoxyphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


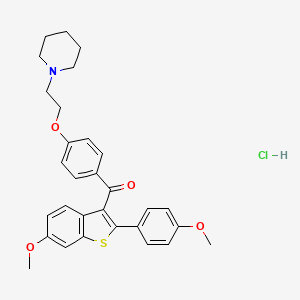
![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499834.png)


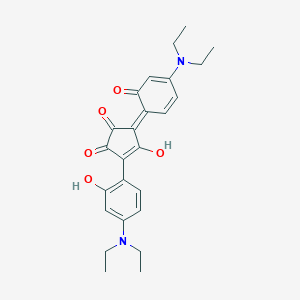
![3-[4-(4-Tolyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1499844.png)

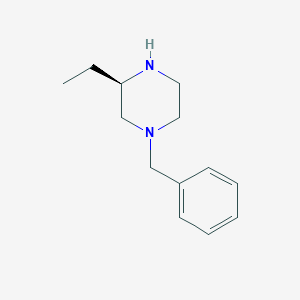
![Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1499850.png)
![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499853.png)
